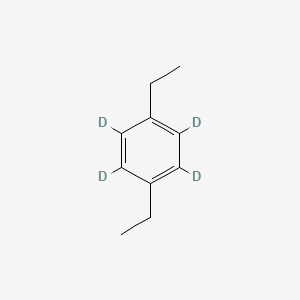

1,4-Diethylbenzene-2,3,5,6-d4

Description

1,4-Diethylbenzene-2,3,5,6-d4 is a deuterated derivative of 1,4-diethylbenzene, where hydrogen atoms at positions 2, 3, 5, and 6 of the benzene ring are replaced with deuterium atoms. This compound is primarily used in scientific research due to its unique properties and applications.

Propriétés

IUPAC Name |

1,2,4,5-tetradeuterio-3,6-diethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-3-9-5-7-10(4-2)8-6-9/h5-8H,3-4H2,1-2H3/i5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNHSQKRULAAEI-KDWZCNHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CC)[2H])[2H])CC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,4-Diethylbenzene-2,3,5,6-d4 can be synthesized through the deuterium exchange reaction of 1,4-diethylbenzene with deuterium oxide (D2O) under specific conditions. The reaction typically involves heating the compound in the presence of a catalyst, such as palladium on carbon (Pd/C), to facilitate the exchange of hydrogen atoms with deuterium atoms.

Industrial Production Methods: The industrial production of this compound involves large-scale deuterium exchange reactions using specialized reactors. These reactors are designed to handle high pressures and temperatures, ensuring efficient and consistent production of the deuterated compound.

Analyse Des Réactions Chimiques

1,4-Diethylbenzene-2,3,5,6-d4 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound-quinone, which is used in organic synthesis.

Reduction: Reduction reactions can convert the compound into its corresponding alkane derivative.

Substitution: Electrophilic aromatic substitution reactions can occur, where the deuterium atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Halogenation with bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: this compound-quinone.

Reduction: 1,4-Diethylcyclohexane.

Substitution: Brominated derivatives of this compound.

Applications De Recherche Scientifique

1,4-Diethylbenzene-2,3,5,6-d4 is widely used in scientific research due to its unique properties. It serves as a reference standard in NMR spectroscopy, providing valuable information about molecular structures and dynamics. Additionally, it is used in the study of reaction mechanisms and kinetics, as well as in the development of new synthetic methodologies.

Mécanisme D'action

1,4-Diethylbenzene-2,3,5,6-d4 is compared with other similar compounds, such as 1,3-Diethylbenzene-2,4,5,6-d4 and 1,4-Dichlorobenzene-D4. These compounds share similar structural features but differ in their functional groups and isotopic composition. The uniqueness of this compound lies in its specific deuterium substitution pattern, which makes it particularly useful in NMR spectroscopy and other research applications.

Comparaison Avec Des Composés Similaires

1,3-Diethylbenzene-2,4,5,6-d4

1,4-Dichlorobenzene-D4

1,4-Diethylbenzene

1,4-Diethylbenzene-2,3,5,6-d14

This comprehensive overview provides a detailed understanding of 1,4-Diethylbenzene-2,3,5,6-d4, its preparation methods, chemical reactions, scientific research applications, and comparison with similar compounds

Activité Biologique

1,4-Diethylbenzene-2,3,5,6-d4 is a deuterated derivative of 1,4-diethylbenzene, a compound that has garnered attention due to its potential biological activities and applications in various fields. This article explores the biological activity of this compound based on available research findings and case studies.

- Molecular Formula : C10H14D4

- Molecular Weight : 138.24 g/mol

- CAS Number : 105-05-5

- IUPAC Name : 1,4-Diethylbenzene

Biological Activity Overview

1,4-Diethylbenzene has been studied for its various biological effects, particularly its toxicity and environmental impact. The following sections summarize key findings from research studies.

Toxicological Studies

- Genotoxicity : Research indicates that 1,4-diethylbenzene does not exhibit genotoxic effects in bacterial assays or chromosomal aberration tests in vitro. This suggests a low risk for DNA damage at environmentally relevant concentrations .

- Reproductive and Developmental Toxicity : In a combined repeat dose and reproductive/developmental toxicity screening (OECD TG 422), increases in liver and kidney weights were noted at high doses (750 mg/kg/day). However, no significant effects were observed on mating or fertility parameters .

- Acute Toxicity : The compound has demonstrated varying levels of acute toxicity:

Environmental Impact

1,4-Diethylbenzene is classified as a volatile organic compound (VOC) and is not readily biodegradable. Its environmental persistence raises concerns regarding its accumulation in aquatic systems. The estimated environmental concentrations based on modeling are as follows:

Case Study 1: Inhalation Risk Assessment

A study conducted in Southwest Indianapolis assessed the inhalation risk of various air toxics, including diethylbenzene compounds. The results indicated that long-term exposure could pose both cancer and non-cancer risks to residents living near industrial areas .

Case Study 2: Aquatic Toxicity Testing

In aquatic toxicity testing using Daphnia magna, the NOEC was determined to be 0.93 mg/l for reproductive success over a prolonged exposure period. This information is critical for establishing safe environmental thresholds for the compound .

Data Summary Table

| Parameter | Value |

|---|---|

| Molecular Weight | 138.24 g/mol |

| LC50 (Fish) | 1.8 mg/l |

| EC50 (Daphnia) | 32 mg/l |

| NOEC (Daphnia Reproduction) | 0.93 mg/l |

| Genotoxicity | Negative |

| Reproductive Toxicity | NOEL = 30 mg/kg/day |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.